Structural Uniqueness: Hybrid Heterocycle with a Tertiary Alcohol Stereocenter
The target compound uniquely combines a furan-3-yl group, a thiophen-2-yl group, and a tertiary hydroxyl on a single ethyl backbone, creating a stereocenter. This contrasts sharply with key comparators: N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide (CAS 2097923-44-7) is a des-hydroxy analog lacking the hydrogen-bond donor/acceptor and stereochemical complexity of the target, while N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide (CAS 2034332-61-9) presents a furan-2-yl regioisomer, relocating the oxygen heteroatom in the binding surface. These structural differences are predicted to alter topological polar surface area (TPSA), hydrogen-bonding capacity, and molecular shape [1].
| Evidence Dimension | Key structural features defining molecular recognition and synthetic value |
|---|---|
| Target Compound Data | Furan-3-yl, thiophen-2-yl, tertiary alcohol (C-OH), pivalamide; MW 293.4; TPSA 90.7 Ų; HBD 2; HBA 4; Rotatable bonds 5; undefined stereocenter [1] |
| Comparator Or Baseline | Comparator 1: CAS 2097923-44-7 (des-hydroxy, MW 277.4, TPSA ~67 Ų); Comparator 2: CAS 2034332-61-9 (furan-2-yl regioisomer, MW 293.4) |
| Quantified Difference | The target compound is the only congener within this subclass that simultaneously presents two distinct heterocyclic orientations and a central stereogenic tertiary alcohol. |
| Conditions | Structure-based comparison using PubChem computed descriptors; no competitive experimental assay data available. |
Why This Matters
For medicinal chemists, the presence of a stereocenter and a specific heterocycle orientation is a critical determinant of target selectivity; procuring this exact compound is essential to avoid confounding SAR interpretation from regioisomeric or des-hydroxy analogs.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 119101174, N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide. https://pubchem.ncbi.nlm.nih.gov/compound/119101174 (accessed May 9, 2026). View Source
